Mass Spectrometric Selectivity: M+6 Shift from 13C6 Labeling Outperforms Deuterated Analogs in Spectral Separation
Niclosamide-13C6 hydrate produces a mass shift of +6 Da (M+6) relative to unlabeled niclosamide, as certified by the Sigma-Aldrich VETRANAL® analytical standard specification . The unlabeled analyte has a monoisotopic mass of 325.986 Da, while the 13C6-labeled analog has a monoisotopic mass of 332.006 Da, yielding a clean Δm of 6.0 Da . This +6 Da shift exceeds the typical +3 to +5 Da shift achievable by deuterium labeling (e.g., a hypothetical niclosamide-d4 would produce +4 Da) . The larger mass difference is critical because niclosamide contains two chlorine atoms, generating prominent natural abundance [M+2] (³⁷Cl contribution: ~64% relative abundance) and [M+4] isotopic peaks that can overlap with a +4 Da IS signal, thereby introducing systematic bias in peak integration .
| Evidence Dimension | Mass shift from unlabeled analyte (Δ Da) and spectral interference risk |
|---|---|
| Target Compound Data | Niclosamide-13C6: Δm = +6.0 Da (monoisotopic masses 325.99 → 332.01) |
| Comparator Or Baseline | Unlabeled niclosamide: Δm = 0 Da; Deuterated analog (niclosamide-d4): Δm = +4 Da (theoretical); [M+4] natural Cl isotopic peak at +4 Da from unlabeled analyte |
| Quantified Difference | +6 Da vs. +4 Da; +6 Da shift cleanly resolves above the natural [M+2] and [M+4] chlorine isotopic envelope |
| Conditions | Electrospray ionization (ESI) and electron ionization (EI) mass spectrometry; MRM/SRM quantification modes |
Why This Matters
A mass shift of ≥6 Da ensures baseline-resolved signal separation between analyte and IS, avoiding cross-talk that would violate method selectivity requirements under FDA/EMA bioanalytical guidelines; this directly impacts procurement decisions for regulated bioanalysis workflows.
